Cas no 1001648-71-0 (rac-cis-7-Hydroxy Pramipexole)

Technical Introduction: rac-cis-7-Hydroxy Pramipexole is a synthetic derivative of pramipexole, characterized by its hydroxylated cis-configuration at the 7-position of the tetrahydrobenzothiazole core. This modification enhances its potential as an intermediate or active metabolite in pharmacological research, particularly in studies related to dopamine receptor modulation. The compound exhibits improved solubility and metabolic stability compared to its parent molecule, making it valuable for analytical and developmental applications. Its stereochemical specificity allows for precise investigation of structure-activity relationships in neurological therapeutics. rac-cis-7-Hydroxy Pramipexole is primarily utilized in preclinical research, offering insights into the metabolic pathways and efficacy of dopaminergic agents.
rac-cis-7-Hydroxy Pramipexole structure
rac-cis-7-Hydroxy Pramipexole structure
Product name:rac-cis-7-Hydroxy Pramipexole
CAS No:1001648-71-0
MF:C10H17N3OS
MW:227.32648062706
CID:824032
PubChem ID:24945055

rac-cis-7-Hydroxy Pramipexole Chemical and Physical Properties

Names and Identifiers

    • rac-cis-7-Hydroxy Pramipexole
    • (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-ol
    • (6S,7S)-
    • Pramipexole Impurity K
    • Pramipexole Impurity 13
    • (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol
    • (6S,7S)-2-amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol
    • (6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzo[d]thiazolol
    • 1001648-71-0
    • SCHEMBL4597763
    • W5S8JXQ9VB
    • CS-0165700
    • 7-Benzothiazolol, 2-amino-4,5,6,7-tetrahydro-6-(propylamino)-, (6R,7R)-rel-; rel-(6S,7S)-2-Amino-4,5,6,7-tetrahydro-6-(propylamino)-7-benzothiazolol; (6RS,7RS)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzothiazol-7-ol; rac-cis-7-Hydroxypramipexole; (+/-)-
    • 7-Benzothiazolol, 2-amino-4,5,6,7-tetrahydro-6-(propylamino)-, (6S,7S)
    • (6S,7S)-2-Amino-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-7-ol (Pramipexole Impurity pound(c)
    • UNII-W5S8JXQ9VB
    • DTXSID20648044
    • Inchi: InChI=1S/C10H17N3OS/c1-2-5-12-6-3-4-7-9(8(6)14)15-10(11)13-7/h6,8,12,14H,2-5H2,1H3,(H2,11,13)/t6-,8-/m0/s1
    • InChI Key: UWNDKVURLHPSSG-XPUUQOCRSA-N
    • SMILES: CCCNC1CCC2=C(C1O)SC(=N2)N

Computed Properties

  • Exact Mass: 227.10900
  • Monoisotopic Mass: 227.10923335g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 99.4Ų
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.27±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 141-143°C
  • Solubility: Slightly soluble (8.9 g/l) (25 º C),
  • PSA: 100.14000
  • LogP: 1.39410

rac-cis-7-Hydroxy Pramipexole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-488508-1 mg
rac-cis-7-Hydroxy pramipexole,
1001648-71-0
1mg
¥2,858.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-488508-1mg
rac-cis-7-Hydroxy pramipexole,
1001648-71-0
1mg
¥2858.00 2023-09-05
A2B Chem LLC
AE15168-10mg
rac-cis-7-Hydroxy Pramipexole
1001648-71-0 98%
10mg
$744.00 2024-04-20

Additional information on rac-cis-7-Hydroxy Pramipexole

Rac-Cis-7-Hydroxy Pramipexole: A Comprehensive Overview

Pramipexole, a well-known dopamine receptor agonist, has been extensively studied for its therapeutic potential in treating Parkinson's disease and other movement disorders. Among its various forms, rac-cis-7-hydroxy pramipexole (CAS No: 1001648-71-0) has emerged as a significant compound in both research and clinical settings. This article delves into the chemical properties, pharmacological effects, and recent advancements associated with this compound.

Chemical Structure and Synthesis

Rac-cis-7-hydroxy pramipexole is a derivative of pramipexole, characterized by the presence of a hydroxyl group at the 7th position of its bicyclic structure. The compound's stereochemistry plays a crucial role in its pharmacokinetic and pharmacodynamic properties. Recent studies have focused on optimizing the synthesis of this enantiomer to enhance its bioavailability and reduce potential side effects.

Pharmacological Properties

The pharmacological profile of rac-cis-7-hydroxy pramipexole is closely tied to its ability to modulate dopamine receptors, particularly the D2 and D3 subtypes. Research has shown that this compound exhibits higher affinity for D3 receptors compared to other agonists, making it a promising candidate for treating conditions where D3 receptor modulation is critical.

Clinical Applications

In clinical trials, rac-cis-7-hydroxy pramipexole has demonstrated efficacy in managing motor symptoms of Parkinson's disease, such as tremors and rigidity. Its unique pharmacokinetic profile allows for once-daily administration, improving patient compliance. Recent studies have also explored its potential in treating non-motor symptoms associated with Parkinson's disease, including sleep disturbances and mood disorders.

Recent Research Findings

Emerging research has highlighted the role of rac-cis-7-hydroxy pramipexole in neuroprotection. Preclinical studies suggest that this compound may mitigate oxidative stress and inflammation in dopaminergic neurons, potentially slowing disease progression in Parkinson's patients. Additionally, investigations into its combination therapies with other neuroprotective agents are underway to enhance therapeutic outcomes.

Safety and Tolerability

The safety profile of rac-cis-7-hydroxy pramipexole has been evaluated in multiple phase II and III clinical trials. Common side effects include nausea, dizziness, and somnolence; however, these are generally mild to moderate and well-tolerated by most patients. Long-term studies are ongoing to assess the compound's safety profile over extended periods.

Future Directions

Future research on rac-cis-7-hydroxy pramipexole is expected to focus on expanding its therapeutic applications beyond Parkinson's disease. Potential areas of investigation include its use in treating other movement disorders, such as restless legs syndrome (RLS), and exploring its role in neurodegenerative diseases beyond Parkinson's.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
(CAS:1001648-71-0)Pramipexole impurity bi-ii820bs
JXP-P0225
Purity:99%
Quantity:10mg
Price ($):Inquiry